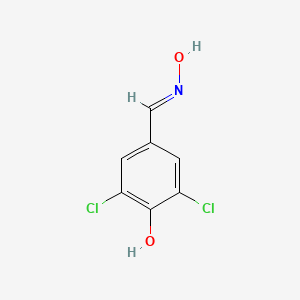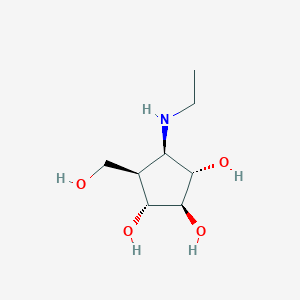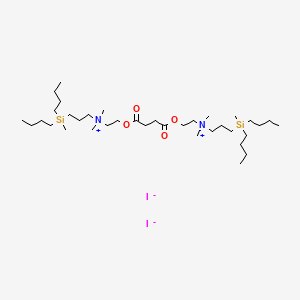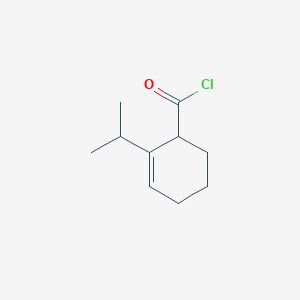
2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde is an organic compound with the molecular formula C13H12N2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde typically involves the condensation of 2-nitrobenzaldehyde with 2,5-dimethylpyrrole. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions: 2,5-Dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
2,5-Dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrole ring can also participate in binding interactions with proteins and enzymes, influencing their activity .
相似化合物的比较
- 2,5-Dimethyl-1-(3-nitrophenyl)pyrrole-3-carbaldehyde
- 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde
- 2,5-Dimethyl-1-(2,4-dinitrophenyl)pyrrole-3-carbaldehyde
Comparison: Compared to its analogs, 2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The specific positioning of substituents can affect the compound’s electronic properties, steric interactions, and overall stability .
属性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC 名称 |
2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-11(8-16)10(2)14(9)12-5-3-4-6-13(12)15(17)18/h3-8H,1-2H3 |
InChI 键 |
XBOYQUYWCCQBHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C2=CC=CC=C2[N+](=O)[O-])C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)

![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)


![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)


![(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13784426.png)
